molecular formula C3H4Cl2O B1588665 Propanoyl chloride, 2-chloro-, (2R)- CAS No. 70110-25-7

Propanoyl chloride, 2-chloro-, (2R)-

Cat. No.: B1588665
CAS No.: 70110-25-7
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UWTATZPHSA-N
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Description

Significance of (2R)-2-Chloropropanoyl Chloride as a Chiral Building Block

In stereoselective synthesis, chiral building blocks are enantiomerically enriched molecules that serve as starting materials or key intermediates for the construction of more complex chiral structures. The importance of these blocks lies in their ability to introduce a specific, predetermined stereochemistry into a target molecule, which is fundamental in fields like pharmaceuticals and agrochemicals, where the biological activity of a compound is often dependent on its specific enantiomeric form.

(2R)-2-Chloropropanoyl chloride exemplifies a valuable chiral building block due to its bifunctional nature. The acyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The chlorine atom at the α-position provides a site for further chemical modification, such as nucleophilic substitution reactions. This dual reactivity allows for the introduction of the (R)-2-chloropropanoyl moiety into various molecular scaffolds.

The primary significance of (2R)-2-Chloropropanoyl chloride is its role as a key intermediate in the synthesis of other valuable chemical compounds. For instance, it is a crucial precursor for producing (R)-(+)-2-Chloropropionic acid, which in turn is used to synthesize potential phosphodiesterase inhibitors and protein disulfide isomerase (PDI) inhibitors. sigmaaldrich.com Furthermore, it is an important starting material for the synthesis of N(2)-L-alanyl-L-glutamine and the drug cloxoprofen sodium. patsnap.com The ability to transfer its specific chirality during these synthetic sequences is what makes it an indispensable tool for chemists aiming to create enantiopure final products.

Overview of Research Trajectories Involving (2R)-2-Chloropropanoyl Chloride

Research involving (2R)-2-Chloropropanoyl chloride has progressed along several key trajectories, primarily focusing on its synthesis and application in creating stereochemically defined molecules.

Synthesis of the Compound: The efficient and high-purity synthesis of (2R)-2-Chloropropanoyl chloride is a significant area of research. A common method involves the reaction of its corresponding carboxylic acid, (R)-(+)-2-chloropropionic acid, with a chlorinating agent like thionyl chloride. sigmaaldrich.comgoogle.com Industrial-scale synthesis methods have been developed to ensure high yield and purity, which are critical for its use in pharmaceutical manufacturing. google.com One patented process outlines a synthetic route starting from L-methyl lactate (B86563), which is first converted to D-methyl-2-chloropropionate, then hydrolyzed to D-2-chloropropionic acid, and finally treated with thionyl chloride in the presence of a catalyst to yield high-purity D-2-chloropropionyl chloride (the 'D' designation corresponds to the (R) configuration). google.com

Applications in Asymmetric Synthesis: The primary application of (2R)-2-Chloropropanoyl chloride is in asymmetric synthesis. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. guidechem.com Its enantiomeric counterpart, (S)-2-Chloropropanoyl chloride, has been used as a chiral derivatizing agent to determine the enantiomeric purity of α-hydroxy acids through the formation of diastereomeric esters that can be analyzed by NMR spectroscopy. researchgate.net This principle highlights the utility of such chiral acyl halides in stereochemical analysis.

Material Science and Polymer Chemistry: While many studies focus on the racemic mixture, the principles apply to the enantiopure compound. 2-Chloropropionyl chloride is used for the chemical surface functionalization of polymers and in the preparation of macroinitiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique. sigmaaldrich.com These applications are crucial for developing advanced coatings, adhesives, and tailored polymers.

Historical Context of Asymmetric α-Chloroacyl Halide Chemistry

The development of asymmetric chemistry involving α-chloroacyl halides is rooted in the broader history of stereoselective synthesis. The challenge has always been to control the three-dimensional arrangement of atoms during a chemical reaction.

Early methods for obtaining enantiomerically enriched α-chloroalkanoic acids, the precursors to α-chloroacyl halides, often relied on the diazotization of naturally occurring α-amino acids. For example, (S)-alanine can be converted to (S)-2-chloropropanoic acid with retention of configuration. orgsyn.org This method provided access to a pool of chiral starting materials derived from nature.

A significant advancement came with the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. For instance, research has shown that reacting racemic 2-chloropropionyl chloride with a chiral alcohol like ethyl L-lactate can lead to the selective formation of one diastereomer. bibliotekanauki.pl Subsequent hydrolysis can then yield enantiomerically enriched 2-chloropropionic acid. bibliotekanauki.pl This strategy of dynamic kinetic resolution allows for the transformation of a racemic starting material into a single enantiomer of the product.

More recently, the field has moved towards catalytic asymmetric methods. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. While direct catalytic asymmetric synthesis of α-chloroacyl halides remains challenging, significant progress has been made in the asymmetric synthesis of related α-halocarbonyl compounds. For example, photoenzymatic methods have been developed for the highly enantioselective coupling of α,α-dichloroamides with alkenes to produce enantioenriched α-chloroamides, which are valuable synthetic linchpins. nih.gov These modern methods represent the frontier of the field, offering more efficient and sustainable routes to chiral α-halo compounds.

Data Tables

Table 1: Physicochemical Properties of (2R)-2-Chloropropanoyl Chloride

Property Value
IUPAC Name (2R)-2-chloropropanoyl chloride nih.gov
CAS Number 70110-25-7 nih.gov
Molecular Formula C₃H₄Cl₂O nih.gov
Molecular Weight 126.97 g/mol nih.gov
Canonical SMILES CC(C@HCl)
InChI Key JEQDSBVHLKBEIZ-UWTATZPHSA-N nih.gov

| Appearance | Clear colorless to light yellow liquid guidechem.com |

Table 2: Research Applications of (2R)-2-Chloropropanoyl Chloride and Related Compounds

Application Area Specific Use Reference
Pharmaceutical Synthesis Intermediate for cloxoprofen sodium and N(2)-L-alanyl-L-glutamine. patsnap.com
Pharmaceutical Synthesis Precursor to potential phosphodiesterase and PDI inhibitors. sigmaaldrich.com
Agrochemical Synthesis Used to introduce molecular fragments in pesticidal compounds.
Asymmetric Synthesis Chiral derivatizing agent for determining enantiomeric purity (as (S)-enantiomer). researchgate.net

| Polymer Chemistry | Reagent for preparing ATRP initiators and surface functionalization (as racemate). | sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-chloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDSBVHLKBEIZ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426495
Record name Propanoyl chloride, 2-chloro-, (2R)-
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Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-25-7
Record name (2R)-2-Chloropropanoyl chloride
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Record name Propanoyl chloride, 2-chloro-, (2R)-
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Record name (2R)-2-chloropropanoyl chloride
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Synthetic Methodologies and Enantioselective Synthesis of 2r 2 Chloropropanoyl Chloride

Classical and Established Synthetic Routes

The most well-documented methods for preparing (2R)-2-chloropropanoyl chloride follow a classical, multi-step synthetic pathway. This approach leverages a chiral pool strategy, beginning with an inexpensive, enantiomerically pure starting material.

Multi-Step Synthesis from Chiral Precursors

A common and effective route involves a three-step process: the chlorination of a chiral lactate (B86563) ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, conversion to the target acyl chloride. patsnap.comgoogle.com This sequence ensures that the chirality of the starting material is transferred to the final product.

Ester Chlorination via Thionyl Chloride and Catalysis

The initial step involves the chlorination of an alkyl lactate, typically L-ethyl lactate or L-methyl lactate, to produce the corresponding D-2-chloropropionate ester. google.com This transformation is commonly achieved using thionyl chloride (SOCl₂). patsnap.comgoogle.com The reaction proceeds with an inversion of stereochemical configuration, meaning the L-configuration of the starting lactate yields the D-configuration (R-configuration) in the resulting chloro-ester. epo.org

The reaction is often facilitated by a catalyst. While various catalysts can be used, including organic bases like pyridine (B92270), industrial methods have been developed using solid catalysts such as calcium fluoride (B91410) (CaF₂). google.comgoogle.compatsnap.com The use of a catalyst like pyridine can also influence the reaction by forming pyridine hydrochloride, which may affect the degree of racemization. google.com The process generally involves adding the lactate ester to thionyl chloride at a controlled temperature, followed by heating to complete the reaction. patsnap.comgoogle.com

Table 1: Research Findings on the Chlorination of L-Ethyl Lactate

Catalyst Temperature (°C) Reaction Time (hours) Yield (%) Product Purity (%) Optical Purity (%) Source
Calcium Fluoride 170 15 79.7 99.5 97.1 patsnap.comgoogle.com
Hydrolysis of Intermediate Esters

Once the D-alkyl-2-chloropropionate has been synthesized and purified, the next step is the hydrolysis of the ester group to form D-(+)-2-chloropropionic acid. patsnap.com This is typically accomplished through saponification, using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution. google.comgoogle.com The reaction cleaves the ester linkage, yielding the sodium salt of the carboxylic acid. Subsequent acidification then produces the free D-(+)-2-chloropropionic acid. Mild basic hydrolysis conditions, for instance using lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)-water mixture, are also effective and can be crucial for preserving high optical purity. bibliotekanauki.pl

The hydrolysis of an ester is technically a reaction with water, but the uncatalyzed reaction is impractically slow. chemguide.co.uk Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher completion, and the separation of the resulting carboxylate salt from the alcohol byproduct is straightforward. chemguide.co.uk

Acyl Chloride Formation from Corresponding Carboxylic Acids

The final step in this classical sequence is the conversion of the enantiomerically pure D-(+)-2-chloropropionic acid into the target compound, (2R)-2-chloropropanoyl chloride. google.comgoogle.com This transformation is achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficiency and the convenient nature of its byproducts. chemguide.co.uksavemyexams.com

The reaction between the carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. chemguide.co.ukmasterorganicchemistry.com The process typically involves adding thionyl chloride to the carboxylic acid, sometimes in the presence of a catalyst, and heating the mixture. google.com The resulting (2R)-2-chloropropanoyl chloride is then isolated, often by vacuum distillation. google.com Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uksavemyexams.com

Table 2: Research Findings on Acyl Chloride Formation from D-2-Chloropropionic Acid

Catalyst Temperature (°C) Reaction Time (hours) Yield (%) Product Purity (%) Source
Triethylamine (B128534) 75 (reflux) 3 81.6 99.2 google.com

Starting Material Considerations: L-Ethyl Lactate as a Chiral Source

The choice of starting material is fundamental to the success of this enantioselective synthesis. L-Ethyl lactate, the ethyl ester of L-(+)-lactic acid, is an ideal chiral precursor. wikipedia.org It is a naturally derived, biodegradable compound that is readily available as a single enantiomer. wikipedia.org Its use in the synthesis of (2R)-2-chloropropanoyl chloride is a prime example of employing the chiral pool to access enantiomerically pure target molecules. patsnap.comgoogle.com The key chemical feature exploited in this process is the Walden inversion, where the reaction at the chiral center proceeds with an inversion of its stereochemical configuration. epo.org Thus, starting with L-ethyl lactate (which has the S-configuration) directly leads to the formation of the D-2-chloropropionate ester (which has the R-configuration). epo.org

Catalytic Strategies in (2R)-2-Chloropropanoyl Chloride Synthesis

Catalysis plays a significant role in optimizing the synthesis of (2R)-2-chloropropanoyl chloride, particularly in the chlorination steps. In the conversion of L-ethyl lactate to its corresponding chloro-ester using thionyl chloride, catalysts are employed to enhance reaction rates and yields. Patents describe the use of solid catalysts like calcium fluoride, which offers advantages in industrial settings. patsnap.comgoogle.com

Organic bases such as pyridine and triethylamine are also effective catalysts for this transformation. patsnap.comgoogle.com They can also be used in the subsequent conversion of the carboxylic acid to the final acyl chloride. google.com The mechanism of action for tertiary amines can involve the formation of a ketene (B1206846) intermediate, which then reacts with the chiral alcohol. bibliotekanauki.pl The choice of catalyst and solvent can be crucial for maintaining the stereochemical integrity of the product. For instance, studies have shown that using dichloromethane (B109758) as a solvent with a bulky base like pyridine helps maintain the selectivity of the reaction between (S)-2-chloropropionyl chloride and ethyl L-lactate. bibliotekanauki.pl

Role of Calcium Fluoride Catalysis in Stereoselective Chlorination

A significant advancement in the synthesis of chiral 2-chloropropanoyl chloride derivatives involves the use of calcium fluoride (CaF₂) as a catalyst. wikipedia.org This method presents a more environmentally benign and efficient alternative to traditional catalysts like pyridine. cdnsciencepub.com In a typical process, L-ethyl lactate is reacted with thionyl chloride (SOCl₂) in the presence of calcium fluoride to produce D-(+)-2-chloropropionic acid ethyl ester, which is the precursor to (2R)-2-chloropropanoyl chloride. wikipedia.orgnih.gov

The reaction proceeds through an initial chlorination of the lactate ester. While the precise mechanism of CaF₂ catalysis is not extensively detailed in the literature, it is proposed to act as a Lewis acid, activating the thionyl chloride and facilitating the nucleophilic attack by the alcohol. This catalytic action allows for high product yields and is suitable for industrial-scale production due to the low cost and ease of handling of the catalyst. nih.govquora.com The use of calcium fluoride has been shown to improve reaction yields compared to older methods. cdnsciencepub.com

Optimization of Reaction Conditions for Stereochemical Purity

Achieving high stereochemical purity is paramount in the synthesis of (2R)-2-chloropropanoyl chloride. The primary synthetic route, involving the reaction of an L-lactic acid derivative with thionyl chloride, proceeds with an inversion of configuration at the chiral center via an Sₙ2 mechanism. libretexts.orglibretexts.org Optimization of reaction conditions is critical to ensure this pathway dominates and to prevent racemization.

Key parameters that are controlled include:

Temperature: The initial addition of reagents is often conducted at low temperatures, ranging from -10°C to 0°C, to control the reaction rate and minimize side reactions. researchgate.netstackexchange.com Following the initial reaction, the temperature is typically raised to between 55°C and 90°C to drive the reaction to completion. stackexchange.com

Reagent Stoichiometry and Addition: Dropwise addition of thionyl chloride to the chiral precursor is a common practice to maintain control over the reaction exotherm and concentration. cdnsciencepub.comresearchgate.net

Catalyst Choice: While traditional catalysts like pyridine or DMF are effective, they can sometimes promote side reactions. researchgate.netgoogle.com The choice of catalyst, such as calcium fluoride, can be crucial for optimizing both yield and purity. wikipedia.orgnih.gov The use of a base like pyridine is known to favor the Sₙ2 mechanism, leading to inversion, whereas its absence can sometimes lead to retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Purification: The final product is typically purified by vacuum rectification to separate it from byproducts and unreacted starting materials, ensuring high chemical purity. cdnsciencepub.comresearchgate.net

The following table summarizes various reaction conditions reported in patent literature for the synthesis of (2R)-2-chloropropanoyl chloride precursors, highlighting the focus on achieving high purity.

Starting MaterialChlorinating AgentCatalystTemperature ProfileYieldPurityRef
D-2-chloropropionic acidThionyl chlorideN,N-dimethylformamide-5°C, then reflux at 75°C82.2%99.4% researchgate.net
D-2-chloropropionic acidThionyl chlorideTriethylamine-10°C, then reflux at 75°C81.6%99.2% researchgate.net
L-lactic acidThionyl chloridePyridineBelow 0°C, then 45°C85.6%98.3% cdnsciencepub.com

Advanced Synthetic Approaches and Methodological Innovations

Beyond the standard substrate-controlled synthesis, other advanced strategies are being explored to enhance the enantioselectivity and efficiency of producing chiral acid chlorides.

Enantioselective Chlorination Techniques

Enantioselective chlorination aims to create the desired stereocenter from a prochiral or racemic starting material. One approach involves the kinetic resolution of a racemic mixture. For instance, racemic 2-chloropropionyl chloride can be reacted with a chiral auxiliary, such as ethyl L-lactate. researchgate.net This reaction forms diastereomeric esters that can potentially be separated. Subsequent hydrolysis of the desired diastereomer yields the enantiomerically enriched 2-chloropropionic acid, which can then be converted to the acid chloride. researchgate.net

Asymmetric Induction Strategies

The most prevalent asymmetric induction strategy for synthesizing (2R)-2-chloropropanoyl chloride is substrate-controlled synthesis. This method relies on the inherent chirality of the starting material, typically L-lactic acid or its esters, to direct the stereochemical outcome of the reaction. google.comwikipedia.org The conversion of the secondary alcohol group in the L-lactic acid derivative to a chloride using thionyl chloride proceeds through a classic Sₙ2 mechanism. libretexts.orglibretexts.org This backside attack by the chloride ion on the activated chlorosulfite intermediate results in a predictable and complete inversion of the stereocenter, converting the (S)-configuration of the lactic acid derivative to the (R)-configuration of the resulting 2-chloropropanoyl chloride. libretexts.org This inherent stereochemical control makes it a robust and widely used method for producing the desired enantiomer.

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production introduces challenges related to cost, safety, efficiency, and consistent quality.

Yield and Stereochemical Control in Large-Scale Production

For industrial production of (2R)-2-chloropropanoyl chloride, maintaining high yield and stereochemical integrity is crucial for economic viability and product efficacy. Process optimization focuses on simple, reliable steps using readily available and inexpensive raw materials. cdnsciencepub.comgoogle.com

The synthesis route starting from L-ethyl lactate with thionyl chloride, catalyzed by calcium fluoride, has been developed for large-scale applications. wikipedia.orgnih.gov This process is advantageous because it avoids more hazardous or expensive catalysts and is designed to be environmentally conscious. quora.com Control of reaction parameters such as temperature, reaction time, and purification methods like vacuum distillation are critical to ensure both high chemical purity (>99%) and high optical purity (>97%). wikipedia.org

The table below presents data from a patent illustrating a large-scale synthesis example for a precursor to (2R)-2-chloropropanoyl chloride.

Starting MaterialChlorinating AgentCatalystScale (Starting Material)YieldProduct PurityOptical PurityRef
L-ethyl lactateThionyl chlorideCalcium Fluoride200 kg79.7%99.5%97.1% wikipedia.orgnih.gov

This demonstrates that high yield and stereochemical control can be successfully managed in large-scale production environments through careful process design and optimization. wikipedia.orgnih.gov

Process Parameters and Scalability

The industrial-scale synthesis of (2R)-2-chloropropanoyl chloride, an important chiral intermediate, is heavily reliant on well-defined process parameters to ensure high yield, purity, and enantioselectivity. A common and scalable method involves the direct conversion of L-lactic acid using a chlorinating agent like thionyl chloride, often in the presence of a catalyst. google.compatsnap.com

Key process parameters that are critical for scalability include temperature control, the rate of addition of reactants, reaction time, and the choice of catalyst. For instance, in a one-pot synthesis method, L-lactic acid is added slowly to thionyl chloride at a low temperature, typically in an ice-salt bath to maintain the system below 0°C. google.com This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions. After the initial reaction, the temperature is gradually increased and held at a specific point (e.g., 50-60°C) for several hours to drive the reaction to completion. google.com

The choice of catalyst also plays a significant role in the process's efficiency and environmental impact. While pyridine has traditionally been used, newer catalysts such as calcium fluoride have been introduced to improve yields and reduce pollution. google.comgoogle.com The catalyst not only accelerates the reaction but can also influence the stereochemical outcome.

For industrial production, the process is designed to be as streamlined as possible. "One-pot" synthesis methods are particularly favored as they simplify the process, reduce handling of intermediates, and lower production costs, making them suitable for large-scale manufacturing. google.com After the reaction, the product is typically isolated and purified by vacuum distillation. google.comgoogle.com The scalability of these methods has been demonstrated to achieve high yields (often exceeding 84%) and high purity (above 97%), which are essential for pharmaceutical applications. google.com

ParameterConditionPurpose
Starting Material L-lactic acidProvides the chiral backbone for the (2R)- product. google.com
Chlorinating Agent Thionyl chlorideConverts the carboxylic acid to an acyl chloride. google.comgoogle.com
Catalyst Pyridine, Calcium fluorideAccelerates the reaction and can improve yield. google.compatsnap.comgoogle.com
Initial Temperature Below 0°C (e.g., -5°C to -1°C)Controls the exothermic reaction and minimizes side products. google.comgoogle.com
Reaction Temperature 50-80°C (post-addition)Ensures the reaction proceeds to completion. google.comgoogle.com
Purification Vacuum DistillationIsolates the final product at high purity. google.comgoogle.com

Alternative Synthetic Routes and Their Feasibility

Direct chlorination methods represent another class of synthetic strategies. One such method is the chlorination of propionyl chloride. However, this approach often suffers from a lack of selectivity and can lead to the formation of undesired byproducts. google.com

A more targeted direct chlorination method involves the use of potent acyl chlorination reagents like phosgene (B1210022) to convert 2-chloropropionic acid into 2-chloropropionyl chloride. google.com While effective, the use of phosgene presents significant challenges, primarily due to its extreme toxicity. Phosgene is a highly hazardous gas, and its use requires stringent safety protocols and specialized equipment, which increases the complexity and cost of manufacturing. google.com

Another direct approach is the chlorination of propionic acid itself. google.com This reaction is typically carried out at elevated temperatures (110-140°C) in the presence of catalysts like propionic anhydride. A key challenge in this method is controlling the position of chlorination. To achieve chlorination at the second carbon (the α-position) to form 2-chloropropionic acid, it is crucial to exclude light and free-radical initiators, as their presence would favor chlorination at the third carbon (the β-position). google.com Following the formation of 2-chloropropionic acid, a subsequent step with a chlorinating agent would be required to produce the acyl chloride.

MethodStarting MaterialReagent(s)Key Challenges
Acyl Chlorination 2-Chloropropionic acidPhosgeneHigh toxicity of phosgene, requires specialized handling. google.com
Direct Chlorination of Propionic Acid Propionic acidChlorine, Propionic anhydrideControlling regioselectivity to favor α-chlorination, exclusion of light/radicals. google.com
Chlorination of Propionyl Chloride Propionyl chlorideChlorineLow selectivity, formation of byproducts. google.com

The efficiency and enantioselectivity of the synthesis are paramount for producing (2R)-2-chloropropanoyl chloride of sufficient quality for its applications, particularly in the pharmaceutical industry. Different synthetic routes offer varying degrees of success in these aspects.

The one-pot synthesis from L-lactic acid and thionyl chloride is often favored due to its high efficiency and simple process. google.com Patents describe achieving yields greater than 84% with product purities exceeding 97%. google.com The enantiomeric purity is also typically high, as the reaction proceeds with inversion of stereochemistry at the chiral center.

A direct comparison of a one-pot method from L-lactic acid with a multi-step process showed that while the yield and product purity were comparable, the production time for the one-pot method was significantly shorter, leading to a substantial reduction in production costs. google.com

Synthetic RouteStarting Material(s)Typical YieldProduct PurityOptical PurityKey AdvantagesKey Disadvantages
One-Pot Synthesis L-lactic acid, Thionyl chloride>84% google.com>97% google.comHighSimple process, cost-effective, suitable for industrial production. google.comRequires careful control of exothermic reaction.
Multi-Step Synthesis via Ester L-lactic acid ester, Thionyl chloride, NaOHVariable (e.g., ~89% for ester intermediate) patsnap.comHigh (e.g., 99.5% for ester) patsnap.comHigh (e.g., 97.1% for ester) patsnap.comCan achieve high purity intermediates.Complex, longer process, potentially lower overall yield. google.com

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2r 2 Chloropropanoyl Chloride

Acylating Agent Properties and Mechanistic Insights

As with other acyl chlorides, the carbon atom in the carbonyl group of (2R)-2-chloropropanoyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. chemguide.co.uk This electronic arrangement renders the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles. chemguide.co.uk Reactions of acyl chlorides are characterized as nucleophilic addition-elimination processes. savemyexams.com This two-step mechanism involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbon-oxygen double bond and yield the acylated product. chemguide.co.ukchemguide.co.uk

(2R)-2-Chloropropanoyl chloride readily reacts with a variety of nucleophiles, serving as a precursor for the synthesis of amides, esters, and thioesters. chemistrysteps.com These reactions are typically rapid and exothermic. chemguide.co.uk

(2R)-2-Chloropropanoyl chloride reacts vigorously with ammonia (B1221849) and primary or secondary amines to produce the corresponding N-substituted amides. chemistrysteps.comchemguide.co.uk The reaction proceeds via the nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. savemyexams.comchemguide.co.uk A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. chemguide.co.uk The hydrogen chloride (HCl) generated as a byproduct immediately reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. chemguide.co.uk For this reason, the reaction is typically carried out using at least two equivalents of the amine. chemguide.co.uk When 2-chloropropanoyl chloride is heated with concentrated ammonia, the reaction yields 2-chloropropanamide, as the acyl chloride function is significantly more electrophilic and reactive toward nucleophiles than the alkyl chloride portion of the molecule. stackexchange.com

The reaction of (2R)-2-chloropropanoyl chloride with alcohols yields esters through a nucleophilic addition-elimination pathway. savemyexams.comchemguide.co.uk The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the HCl byproduct and drives the reaction to completion. chemistrysteps.comlibretexts.org

The reaction of chiral (S)-2-chloropropionyl chloride with ethyl L-lactate has been studied to produce diastereomeric esters. bibliotekanauki.pl The stereochemical outcome of this acylation is influenced by the reaction conditions, such as the solvent used. bibliotekanauki.pl For instance, the use of dichloromethane (B109758) as a solvent with pyridine as a base was found to maintain the selectivity of the reaction. bibliotekanauki.pl

Diastereomeric Ratio of Ethyl (1S)-2-((2S)-2-chloropropanoyloxy)propanoate Formation

Based on the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate in the presence of triethylamine at 0-10 °C. Data sourced from Połeć, I., et al. bibliotekanauki.pl

SolventDiastereomeric Ratio ((1S,2S) : (1S,2R))
Hexane85:15
Dichloromethane87:13
Acetonitrile78:22
Tetrahydrofuran (B95107) (THF)72:28

Thioesters can be synthesized by reacting (2R)-2-chloropropanoyl chloride with thiols or their corresponding alkali metal salts (thiolates). chemistrysteps.comwikipedia.org Thiolates are excellent nucleophiles and readily attack the acyl chloride. masterorganicchemistry.com The mechanism is a nucleophilic acyl substitution, analogous to the reactions with alcohols and amines. chemistrysteps.com The reaction provides a direct route to thioesters, which are important intermediates in organic synthesis and are found in various biochemical pathways. wikipedia.orgorganic-chemistry.org

General Nucleophilic Acylation Reactions

NucleophileReactantProduct ClassGeneral Equation
Amine (R'-NH₂)(2R)-2-Chloropropanoyl chlorideAmideCH₃CH(Cl)COCl + 2 R'-NH₂ → CH₃CH(Cl)CONH-R' + R'-NH₃⁺Cl⁻
Alcohol (R'-OH)(2R)-2-Chloropropanoyl chlorideEsterCH₃CH(Cl)COCl + R'-OH → CH₃CH(Cl)COOR' + HCl
Thiol (R'-SH)(2R)-2-Chloropropanoyl chlorideThioesterCH₃CH(Cl)COCl + R'-SH → CH₃CH(Cl)COSR' + HCl

Nucleophilic Acylation Reactions

Stereochemical Aspects of Reactions Involving the Chiral Center

The presence of the chiral center at the C-2 position, which bears a chlorine atom, means that nucleophilic substitution reactions can potentially occur at this site in addition to the acyl carbon. The stereochemical outcome of such a reaction—whether it proceeds with inversion or retention of the original configuration—is a critical consideration.

The stereochemistry of a nucleophilic substitution reaction at the chiral C-2 carbon is dictated by the reaction mechanism.

Stereoinversion (Sₙ2 Mechanism): A direct, single-step displacement of the chloride ion by a nucleophile would proceed via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. For (2R)-2-chloropropanoyl chloride, an Sₙ2 reaction at the C-2 position would result in an (S)-configured product. The addition of bases like pyridine can promote reactions that proceed through an Sₙ2 pathway. google.com

Stereoretention (Sₙi Mechanism): Retention of configuration can occur through a two-step internal nucleophilic substitution (Sₙi) mechanism. This is notably observed in the reaction of alcohols with thionyl chloride (SOCl₂) to form alkyl chlorides. google.com In the synthesis of D-(+)-2-chloropropionyl chloride from L-lactic acid and thionyl chloride, the reaction proceeds with retention of configuration. google.com The alcohol first forms a chlorosulfite ester intermediate. Then, the chloride is delivered from the chlorosulfite to the carbon center from the same side as the leaving group, resulting in retention of the original stereochemistry. google.com If a nucleophile were to react with (2R)-2-chloropropanoyl chloride via a similar internal delivery mechanism, retention of the (R)-configuration would be expected.

It is crucial to note that in the acylation reactions discussed in section 3.1, the nucleophile attacks the carbonyl carbon, not the chiral C-2 carbon. bibliotekanauki.pl Therefore, the configuration of the chiral center is retained in these reactions, as it is not directly involved in the bond-breaking or bond-forming steps. bibliotekanauki.pl

Diastereoselective Control in Derivative Synthesis

The chiral nature of (2R)-2-chloropropanoyl chloride is of paramount importance in the synthesis of complex molecules, where control of stereochemistry is crucial. When this enantiomerically pure acyl chloride reacts with another chiral molecule, the formation of diastereomers is possible. The inherent stereochemistry of (2R)-2-chloropropanoyl chloride can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective control.

A notable example of this is the reaction of (S)-2-chloropropionyl chloride, the enantiomer of the title compound, with chiral alcohols such as ethyl L-lactate. bibliotekanauki.pl This reaction has been studied to achieve the deracemization of racemic 2-chloropropionic acid. bibliotekanauki.pl The reaction between (S)-2-chloropropionyl chloride and ethyl L-lactate in the presence of a base, such as triethylamine (TEA) or pyridine, yields the corresponding ester, ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate, with varying degrees of diastereoselectivity depending on the reaction conditions. bibliotekanauki.pl

Research has shown that the choice of solvent and base plays a critical role in the level of diastereoselective control. For instance, the use of a bulky base like pyridine in a non-polar solvent such as dichloromethane has been found to enhance the selectivity of the reaction. bibliotekanauki.pl In one study, the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate using pyridine as a base in dichloromethane at 0-10 °C resulted in a high diastereomeric ratio of the (1S,2S) to the (1S,2R) diastereomer. bibliotekanauki.pl

The table below summarizes the effect of different solvents and bases on the diastereomeric ratio of the products formed in the reaction between (S)-2-chloropropionyl chloride and ethyl L-lactate. bibliotekanauki.pl

BaseSolventTemperature (°C)Diastereomeric Ratio ((1S,2R) : (1S,2S))
PyridineDichloromethane0-103.5 : 96.5
TriethylamineDichloromethane0-1040.7 : 59.3
TriethylamineDiethyl ether0-1018.5 : 81.5
TriethylamineHexane0-1050 : 50
Data sourced from Połeć, I., et al. (2008). bibliotekanauki.pl

This diastereoselective esterification is a powerful tool in organic synthesis, as the resulting diastereomers can often be separated chromatographically. Subsequent hydrolysis of the desired diastereomer allows for the isolation of the enantiomerically pure acid. bibliotekanauki.pl

Hydrolysis Pathways and Kinetics

Acyl chlorides are among the most reactive of the carboxylic acid derivatives, and (2R)-2-chloropropanoyl chloride is no exception. chemguideforcie.co.uk Its high reactivity is attributed to the significant electrophilicity of the carbonyl carbon, which is bonded to two strongly electronegative atoms, oxygen and chlorine. savemyexams.com This electronic arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack. savemyexams.com

The primary hydrolysis pathway for (2R)-2-chloropropanoyl chloride involves the nucleophilic attack of a water molecule on the carbonyl carbon. This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is typically rapid and can occur vigorously, especially with neat water. chemguideforcie.co.uk

The generally accepted mechanism involves two main stages: addition and elimination.

Nucleophilic Addition: The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-chlorine bond breaks, and the chloride ion, being a good leaving group, is eliminated. A proton is then lost from the oxonium ion to yield the carboxylic acid, (R)-2-chloropropionic acid, and hydrochloric acid.

Reduction Reactions and Product Diversification

The reduction of acyl chlorides is a fundamental transformation in organic synthesis that leads to the formation of primary alcohols. This reaction provides a valuable route for product diversification, converting the highly reactive acyl chloride functionality into a less reactive, yet synthetically versatile, alcohol group.

(2R)-2-Chloropropanoyl chloride can be reduced to the corresponding primary alcohol, (R)-2-chloropropanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). The reduction of acyl chlorides to primary alcohols is a well-established and efficient transformation.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form an aldehyde intermediate, (R)-2-chloropropanal. This aldehyde is then immediately reduced further by another equivalent of hydride to yield the corresponding alkoxide. Finally, a workup with a proton source (e.g., water or dilute acid) protonates the alkoxide to give the final product, (R)-2-chloropropanol.

While the direct reduction of (2R)-2-chloropropanoyl chloride is a standard textbook reaction, much of the available literature focuses on the reduction of the corresponding carboxylic acid, (S)-2-chloropropionic acid, to (S)-2-chloropropanol using LiAlH₄. wikipedia.orgorgsyn.org This transformation is a key step in the synthesis of chiral epoxides like (R)-propylene oxide. wikipedia.org The reduction of the acyl chloride is expected to proceed under similar conditions to afford the chiral alcohol, preserving the stereochemistry at the C-2 position.

Applications in Advanced Organic Synthesis and Chiral Pool Utilization

(2R)-2-Chloropropanoyl Chloride as a Chiral Building Block

The primary utility of (2R)-2-chloropropanoyl chloride lies in its function as a chiral building block, providing a reliable method for introducing a specific stereocenter into a target molecule. This is foundational to the synthesis of a vast number of biologically active compounds where stereochemistry dictates efficacy.

Synthesis of Chiral Derivatives and Enantiomerically Pure Compounds

(2R)-2-Chloropropanoyl chloride is extensively used as an acylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. nih.gov The reaction of the acyl chloride with a chiral, enantiopure alcohol or amine leads to the formation of diastereomeric products that can often be separated, or the reaction can proceed with high diastereoselectivity, effectively transferring the chirality to the new, more complex molecule. bibliotekanauki.pl

For instance, the reaction of racemic 2-chloropropionyl chloride with chiral auxiliaries like ethyl L-lactate has been studied to achieve deracemization and produce enantiomerically enriched 2-chloropropionic acid. capes.gov.br These studies highlight the diastereoselective potential of the chloropropanoyl moiety. When enantiopure (2R)-2-chloropropanoyl chloride is used with a chiral nucleophile, such as a chiral amine, the resulting diastereomeric amides can be formed in unequal ratios, allowing for kinetic resolution or the synthesis of a desired diastereomer. bibliotekanauki.pl The diastereoselectivity of such reactions can be influenced by the choice of solvent and base, with low-polarity solvents and specific tertiary amines favoring higher selectivity. bibliotekanauki.plcapes.gov.br

The synthesis of α-chiral amides from dichloro amides and alkenes has been achieved using engineered photoenzymes, showcasing advanced methods for creating these valuable motifs. nih.gov These α-chloroamides are linchpins for producing various chiral compounds, as the chloride can be displaced with inversion of stereochemistry, and the amide can be modified. nih.gov

Product TypeNucleophileKey Feature
Chiral EstersChiral AlcoholsFormation of diastereomeric esters, potential for kinetic resolution.
Chiral AmidesChiral AminesHigh diastereoselectivity possible, crucial for many bioactive molecules.
α-AminoamidesAzide (B81097) (NaN₃) followed by reduction (PPh₃)Stereospecific Sₙ2 displacement of the chloride. nih.gov
α-OxyamidesAlcohols/PhenolsSₙ2 displacement of the chloride with inversion of configuration. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. acs.orgnih.gov (2R)-2-Chloropropanoyl chloride is often derived from natural chiral precursors like L-alanine or L-lactic acid, making it a key second-generation chiral building block. nih.gov For example, a common synthetic route to D-(+)-2-chloropropionyl chloride (the enantiomer of the subject of this article) starts from L-lactic acid. acs.orgacs.orgacs.org This places the reagent firmly within the realm of chiral pool synthesis, where the inherent chirality of a natural product is transferred through a series of reactions to the final target.

Synthesis of Complex Organic Molecules

The reactivity of (2R)-2-chloropropanoyl chloride makes it a valuable tool for the construction of complex organic scaffolds, including natural products and pharmaceuticals.

Introduction of the Chloropropanoyl Moiety into Target Molecules

The introduction of the (2R)-2-chloropropanoyl moiety is typically achieved via a nucleophilic acyl substitution, where the acyl chloride reacts with a suitable nucleophile within the substrate. This reaction is generally high-yielding and proceeds under mild conditions. The presence of a base is often required to scavenge the HCl byproduct. nih.gov

Once introduced, the α-chloroamide or α-chloroester serves as a versatile intermediate. The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration. nih.govorganic-chemistry.org This allows for the stereospecific introduction of a range of functionalities at the α-position.

Example Synthetic Scheme: A chiral amine can be acylated with (2R)-2-chloropropanoyl chloride to form a diastereomeric amide. This amide can then undergo further transformations, such as intramolecular cyclization or substitution of the chloride, to build more complex cyclic or acyclic structures with multiple stereocenters.

Cascade and Multi-Component Reactions

While specific examples of named cascade or multi-component reactions prominently featuring (2R)-2-chloropropanoyl chloride are not abundant in the literature, the bifunctional nature of the molecule lends itself to sequential reaction sequences that can be performed in one pot. A cascade reaction can be initiated by the acylation of a suitable nucleophile, followed by an intramolecular reaction involving the newly introduced α-chloro group. 20.210.105

The reaction of the racemic 2-chloropropionyl chloride on a copper surface has been shown to result in dechlorination to form methylketene (B14734522), which then dimerizes. nih.gov While this is a surface-catalyzed cascade, it demonstrates the potential for sequential reactions initiated by this molecule.

Derivatization Strategies for Functional Group Transformations

The true synthetic power of (2R)-2-chloropropanoyl chloride is realized in the subsequent transformations of the introduced chloropropanoyl moiety. The presence of both a carbonyl group and a reactive C-Cl bond allows for a diverse range of functional group interconversions.

Following the initial acylation to form an α-chloroamide or ester, the chlorine atom can be displaced by a variety of nucleophiles with inversion of stereochemistry. This is a powerful tool for installing new functional groups with a high degree of stereocontrol. nih.gov

Recent advances have shown that α-functionalization of amides can be achieved with a wide range of heteroatom nucleophiles, including oxygen, nitrogen, sulfur, and halogen nucleophiles, through an umpolung strategy. This expands the possibilities for derivatization.

A study on the asymmetric synthesis of α-chloroamides via photoenzymatic hydroalkylation of olefins has highlighted several downstream transformations of the resulting α-chloroamide products. nih.gov These include:

Conversion to α-chlorocarboxylic acids: Treatment with sulfuric acid can hydrolyze the amide without loss of enantiomeric purity. nih.gov

Synthesis of α-aminoamides: Reaction with sodium azide (NaN₃) followed by reduction with triphenylphosphine (B44618) (PPh₃) leads to the corresponding α-aminoamide with inversion of stereochemistry. nih.gov

Formation of chiral α-methyl amines: Reduction of the α-chloroamide with reagents like lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral amine. nih.gov

Synthesis of chiral epoxides: Reduction of the amide to an α-chloroaldehyde with DIBAL-H, followed by reduction to the halohydrin and subsequent cyclization, can produce chiral terminal epoxides. nih.gov

Starting MaterialReagentsProductTransformation
α-ChloroamideH₂SO₄α-Chlorocarboxylic AcidAmide Hydrolysis
α-Chloroamide1. NaN₃ 2. PPh₃α-AminoamideAzide Substitution (Sₙ2) & Reduction
α-ChloroamideLiAlH₄Chiral α-Methyl AmineAmide and Chloride Reduction
α-Chloroamide1. DIBAL-H 2. Reduction 3. BaseChiral EpoxideAmide Reduction & Cyclization

Formation of New Carbon-Carbon Bonds

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. (2R)-2-Chloropropanoyl chloride serves as a key electrophile in several fundamental C-C bond-forming reactions, allowing for the stereoselective introduction of a propanoyl group.

One of the primary applications in this context is the reaction with organometallic reagents, particularly organocuprates (Gilman reagents). Acyl chlorides react efficiently with lithium dialkylcuprates to yield ketones. This reaction is highly selective for acyl chlorides, even in the presence of other carbonyl functionalities like ketones or esters, which are generally unreactive towards Gilman reagents at low temperatures. This selectivity allows for the precise formation of a new C-C bond, producing a chiral α-chloro ketone. The resulting ketone can then serve as a versatile intermediate for further synthetic elaborations.

Another significant C-C bond-forming reaction where (2R)-2-chloropropanoyl chloride can be employed is the Friedel-Crafts acylation. mdpi.com This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comnih.gov While direct examples with (2R)-2-chloropropanoyl chloride are not extensively documented in readily available literature, the analogous reaction with 3-chloropropionyl chloride to synthesize indanones is known, suggesting the feasibility of this transformation. google.com The reaction would introduce the chiral (R)-2-chloropropanoyl group onto an aromatic substrate, generating a chiral aryl ketone. The preservation of the stereocenter's integrity during the reaction would be a critical factor for its synthetic utility.

Table 1: Carbon-Carbon Bond Forming Reactions with (2R)-2-Chloropropanoyl chloride

Reaction TypeReagentProduct TypeGeneral Reaction Scheme
Reaction with Organocuprates Lithium dialkylcuprate (R'₂CuLi)Chiral α-chloro ketone
Friedel-Crafts Acylation Arene (e.g., Benzene) / Lewis Acid (e.g., AlCl₃)Chiral α-chloro aryl ketone

Heterocycle Synthesis Applications

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. (2R)-2-Chloropropanoyl chloride is a valuable precursor for the stereoselective synthesis of various chiral heterocycles.

Furthermore, (2R)-2-chloropropanoyl chloride is a suitable reagent for the synthesis of chiral 2-oxazolines. The reaction of an acyl chloride with a 2-amino alcohol is a standard and efficient method for constructing the oxazoline (B21484) ring. organic-chemistry.orgnih.gov By using an appropriate chiral amino alcohol, the reaction with (2R)-2-chloropropanoyl chloride can lead to the formation of diastereomeric oxazolines, which can be valuable as chiral ligands in asymmetric catalysis. The stereochemistry of the resulting oxazoline would be dependent on the chirality of both the acyl chloride and the amino alcohol.

The synthesis of other heterocycles, such as thiazoles, can also be envisioned. General procedures for the synthesis of 2-amido-thiazoles involve the reaction of an aminothiazole with an acyl chloride, such as 3-chloropropionyl chloride. nih.gov By analogy, (2R)-2-chloropropanoyl chloride could be used to synthesize chiral 2-(R)-2-chloropropionamido-thiazoles, which could serve as intermediates for more complex, biologically active molecules.

Table 2: Heterocycle Synthesis Using (2R)-2-Chloropropanoyl chloride

HeterocycleReactant(s)Key Features
(R)-Pyridazinone Derivative Hydrazine derivativeAsymmetric synthesis, high optical yield, potent phosphodiesterase inhibitor. thieme-connect.com
Chiral 2-Oxazolines Chiral 2-amino alcoholFormation of diastereomeric products, potential as chiral ligands. organic-chemistry.orgnih.gov
Chiral Thiazole Derivatives AminothiazolePotential route to chiral 2-amido-thiazoles. nih.gov

Role As an Intermediate in Specialized Chemical Fields

Pharmaceutical Chemistry and Drug Discovery Research

(2R)-2-Chloropropanoyl chloride is a critical reagent in the pharmaceutical industry, valued for its role in constructing chiral molecules. lookchem.com Its reactivity allows for the introduction of a specific stereocenter into larger molecules, which is a fundamental requirement for the efficacy of many modern drugs.

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in developing the building blocks for new pharmaceuticals. lookchem.com It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). bromchemlaboratories.in A notable example is its use as a starting material for drugs such as Cloxoprofen sodium. patsnap.comgoogle.comgoogle.com Furthermore, it is a primary intermediate for the synthesis of the dipeptide N(2)-L-alanyl-L-glutamine, a component used in parenteral nutrition. google.comgoogle.com The synthesis process involves reacting D-(+)-2-chloropropionyl chloride with L-glutamine, followed by an ammonolysis reaction to yield the final dipeptide. google.comresearchgate.net

Precursor for Biologically Active Molecules

The specific enantiomeric form of (2R)-2-chloropropanoyl chloride makes it an essential precursor for a range of biologically active molecules where stereochemistry dictates therapeutic effect. lookchem.com Its ability to participate in various chemical reactions makes it a versatile asset in producing these complex compounds. lookchem.com The synthesis of N(2)-L-alanyl-L-glutamine is a clear demonstration of this, as the resulting dipeptide is a stable, water-soluble source of glutamine for clinical applications. patsnap.comgoogle.com

Applications in the Synthesis of Specific Drug Classes (e.g., Janus Kinase Inhibitors like Delgocitinib)

The compound plays a pivotal role in the stereocontrolled synthesis of advanced pharmaceuticals, including the Janus kinase (JAK) inhibitor, Delgocitinib. lookchem.com Delgocitinib is used for the treatment of atopic dermatitis. The synthesis involves the acylation of an amine intermediate with an enantiomerically pure acid chloride to establish one of the crucial stereocenters in the molecule's complex spirodiamine core. lookchem.com This specific reaction highlights the importance of (2R)-2-chloropropanoyl chloride in creating the precise three-dimensional structure required for the drug's biological activity.

Agrochemical Development

In the agrochemical sector, (2R)-2-chloropropanoyl chloride is a vital intermediate for creating crop protection agents. lookchem.com Its incorporation into larger molecules contributes to the development of more effective and targeted agricultural solutions. lookchem.com

Synthesis of Herbicides and Pesticides

This chemical compound is fundamental to the synthesis of active ingredients used in a wide array of modern agrochemicals, including herbicides, pesticides, and fungicides. bromchemlaboratories.in It is used to introduce specific molecular fragments during the creation of more complex pesticidal compounds. For instance, it is an important intermediate in the synthesis of α-substituted propionic acid herbicides, such as Fluazifop, which are used for controlling grass weeds. patsnap.com

Dye Synthesis and Pigment Chemistry

(2R)-2-Chloropropanoyl chloride is also utilized as a reagent in the synthesis of fine and specialty chemicals, which include dyes. guidechem.combromchemlaboratories.inguidechem.com Its reactivity allows it to be incorporated into various molecular structures, contributing to the production of high-purity chemicals used in diverse applications, including coloring agents. lookchem.com

Compound Data

Table 1: Properties of Propanoyl chloride, 2-chloro-, (2R)-

PropertyValue
CAS Number 70110-25-7
Molecular Formula C₃H₄Cl₂O
Molecular Weight 126.97 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 110.1 ± 13.0 °C
Density 1.291 ± 0.06 g/cm³
Synonyms (R)-2-Chloropropionyl chloride, D-2-Chloropropionyl chloride

Data sourced from multiple references lookchem.comguidechem.combiosynth.comhsppharma.comnih.gov

Polymer Science and Materials Chemistry

Polymer Science and Materials Chemistry

In the realm of polymer and materials science, (2R)-2-chloropropanoyl chloride is instrumental in creating polymers with controlled architectures and in functionalizing material surfaces to impart desired properties.

The compound is a key reagent in the synthesis of sophisticated polymeric structures, enabling precise control over the polymerization process.

(2R)-2-Chloropropanoyl chloride is utilized in the preparation of initiators for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The chlorine atom on the second carbon is the active site that initiates the polymerization of various monomers.

For instance, 2-chloropropionyl chloride is used to prepare poly(ethylene glycol) macroinitiators, which are then employed in the ATRP of monomers like styrene. sigmaaldrich.com This process allows for the creation of block copolymers with both hydrophilic (from the polyethylene glycol) and hydrophobic (from the polystyrene) segments. Similarly, it is used to prepare chlorine-modified TiO2 nanoparticles that act as ATRP initiators, allowing for the growth of polymer chains directly from the nanoparticle surface. sigmaaldrich.com

The choice of initiator is critical in ATRP, as it influences the rate and control of the polymerization. While initiators based on bromine, like ethyl 2-bromopropionate, are often highly reactive, chlorine-based initiators such as those derived from 2-chloropropanoyl chloride offer different reactivity profiles. ethz.ch This allows chemists to tailor the polymerization conditions and the properties of the resulting polymer by selecting or even mixing different types of initiators. ethz.ch

Table 1: Examples of ATRP Initiators Derived from or Related to 2-Chloropropanoyl Chloride

Initiator Type Precursor/Related Compound Application Example
Macroinitiator 2-Chloropropionyl chloride Synthesis of poly(ethylene glycol)-b-polystyrene block copolymers sigmaaldrich.com
Surface-Bound Initiator 2-Chloropropionyl chloride Growth of polymers from TiO2 nanoparticles sigmaaldrich.com

Amphiphilic diblock copolymers, which contain both a hydrophilic (water-loving) and a hydrophobic (water-fearing) block, are of significant interest for applications ranging from drug delivery to nanotechnology. The synthesis of these materials often relies on controlled polymerization techniques like ATRP, where initiators derived from (2R)-2-chloropropanoyl chloride play a role.

The process typically involves a macroinitiator, such as poly(ethylene glycol) modified to have an ATRP initiating site. 2-Chloropropionyl chloride can be reacted with the hydroxyl end-group of poly(ethylene glycol) to attach the initiating functionality. This macroinitiator is then used to polymerize a hydrophobic monomer, such as styrene, resulting in an amphiphilic diblock copolymer (e.g., poly(ethylene glycol)-b-polystyrene). sigmaaldrich.com These copolymers can self-assemble in aqueous solutions to form structures like micelles, with a hydrophobic core and a hydrophilic corona. nih.govresearchgate.net The combination of different polymerization methods, such as anionic polymerization and ATRP, provides a versatile route to create well-defined block copolymers with stimuli-responsive properties. uni-hamburg.de

Surface Functionalization of Materials

The reactivity of (2R)-2-chloropropanoyl chloride makes it a valuable tool for modifying the surfaces of various materials, altering their chemical and physical properties.

Parylene C is a polymer widely used as a coating in biomedical devices and electronics due to its excellent barrier properties, biocompatibility, and chemical inertness. nih.gov However, its inertness can also be a drawback, making it difficult for cells to adhere or for further chemical modifications to be made.

2-Chloropropionyl chloride has been used as a reagent for the chemical surface functionalization of Parylene C films. sigmaaldrich.com This modification introduces new chemical groups onto the polymer surface, which can dramatically alter its properties. For example, functionalization can enhance the adhesion of metal layers or biological tissues to the Parylene C surface. Introducing functional groups such as hydroxyl (-OH), aldehyde (-CHO), or carboxylic acid (-COOH) can significantly improve the interaction between the surface and ions in physiological fluids, promoting processes like the nucleation of calcium phosphate, which is important for bone-implant interfaces. nih.gov The ability to tailor the surface chemistry of Parylene C opens up possibilities for creating more effective and bioactive medical implants. nih.gov

(2R)-2-Chloropropanoyl chloride can be used in Friedel-Crafts acylation reactions. biosynth.com This classic organic reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org In the context of materials science, Friedel-Crafts acylation can be employed to activate the surfaces of aromatic polymer films, such as those made of polystyrene or Parylene C itself.

The reaction introduces an acyl group onto the aromatic rings of the polymer surface. This process deactivates the ring to further substitution, allowing for a controlled, monoacylated surface. organic-chemistry.org This surface activation can serve as a first step for further chemical modifications, grafting of other molecules, or changing the surface energy and wettability of the material. The use of solid acid catalysts can make these reactions more environmentally friendly compared to traditional homogeneous catalysts. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
(2R)-2-Chloropropanoyl chloride
2-Chloropropionyl chloride
Styrene
Poly(ethylene glycol)
Polystyrene
Titanium dioxide (TiO2)
Ethyl 2-bromopropionate
Ethyl 2-chloropropionate
Parylene C
Calcium phosphate
Polystyrene
4-chlorobenzoyl chloride

Biomolecular and Biological Research Applications of 2r 2 Chloropropanoyl Chloride Derivatives

Modification of Biomolecules in Research

The primary application of (2R)-2-chloropropanoyl chloride in biomolecular research is the covalent modification of proteins and other biological macromolecules. pharmacompass.com This modification can be used to introduce a stable label or to alter the function of the target molecule, providing insights into its biological role. nih.gov

Acylation of Proteins to Elucidate Enzyme Mechanisms

The acylation of proteins with reagents like (2R)-2-chloropropanoyl chloride is a powerful technique for elucidating enzyme mechanisms. acs.org By covalently modifying specific amino acid residues within the active site of an enzyme, researchers can identify key catalytic residues and probe the enzyme's mechanism of action. nih.gov While specific studies detailing the use of (2R)-2-chloropropanoyl chloride for this purpose are not extensively documented in publicly available literature, the principles of covalent modification with similar electrophilic probes are well-established. nih.gov

The general strategy involves incubating the target enzyme with the acylating agent and then identifying the modified residues using techniques like mass spectrometry. biorxiv.org The location and nature of the modification can provide crucial information about the enzyme's active site architecture and catalytic strategy. biorxiv.org The chirality of (2R)-2-chloropropanoyl chloride is particularly important in this context, as enzymes are chiral environments and often exhibit stereospecificity in their interactions with substrates and inhibitors. youtube.com The differential reactivity of the (2R)- and (2S)-enantiomers with an enzyme can reveal subtle details about the three-dimensional structure of the active site. nih.gov

Formation of Covalent Bonds with Amino and Hydroxyl Groups in Biomolecules

(2R)-2-Chloropropanoyl chloride readily reacts with nucleophilic functional groups found in biomolecules, most notably the amino groups of lysine (B10760008) residues and the hydroxyl groups of serine, threonine, and tyrosine residues. wikipedia.org This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide or ester bond, respectively. youtube.com

The formation of these covalent adducts is a key feature of many covalent inhibitors and chemical probes used in biological research. nih.gov The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amino or hydroxyl group, leading to the displacement of the chloride leaving group. youtube.com This covalent modification can alter the protein's structure, charge, and function, providing a means to study its biological role. pharmacompass.com

Impact on Biochemical Pathways

The introduction of a 2-chloropropanoyl group into biomolecules can have a significant impact on biochemical pathways. The hydrolysis product of (2R)-2-chloropropanoyl chloride is L-2-chloropropionic acid (L-CPA). Studies on L-CPA have shown that it can influence cellular metabolism. For instance, L-CPA has been demonstrated to activate the mitochondrial pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme in glucose metabolism. wikipedia.org This activation leads to increased glucose metabolism and a decrease in the cellular pools of lactate (B86563) and alanine. wikipedia.org

While the direct effects of (2R)-2-chloropropanoyl chloride derivatives on specific biochemical pathways are a subject for further research, the known effects of its hydrolysis product suggest that such derivatives could be used to modulate metabolic pathways. The covalent modification of enzymes in a pathway by (2R)-2-chloropropanoyl chloride could lead to either activation or inhibition, depending on the specific enzyme and the site of modification. The modulation of signaling pathways, such as those involving protein kinases, is another potential application, as the acylation of key signaling proteins could alter their activity and downstream effects. nih.gov

Development of Biologically Active Derivatives

(2R)-2-Chloropropanoyl chloride is a valuable starting material for the synthesis of new biologically active compounds. nih.gov The ability to introduce a specific chiral center and a reactive chlorine atom allows for the creation of diverse molecular architectures with a range of biological activities. nih.gov

Structure-Activity Relationships (SAR) in Acylated Products

The biological activity of derivatives of (2R)-2-chloropropanoyl chloride is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how changes in the molecular structure of these derivatives affect their biological function. nih.govnih.gov While specific SAR studies on a broad range of (2R)-2-chloropropanoyl chloride derivatives are not widely published, general principles of medicinal chemistry and the importance of stereochemistry provide a framework for understanding their potential activities.

The chirality of the 2-chloropropanoyl moiety is a critical determinant of biological activity. nih.govnih.gov Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors. acs.orgresearchgate.net For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. nih.govnih.gov It is therefore expected that the (2R)- and (2S)-enantiomers of 2-chloropropanoyl derivatives will exhibit different biological activities.

The nature of the group attached to the 2-chloropropanoyl moiety also plays a crucial role in determining activity. By systematically varying this part of the molecule and assessing the biological effects, researchers can develop a deeper understanding of the SAR and design more potent and selective compounds. nih.gov

Table 1: Factors Influencing Structure-Activity Relationships of (2R)-2-Chloropropanoyl Derivatives

Structural FeatureInfluence on Biological Activity
Stereochemistry at C2 The (2R) configuration is crucial for specific interactions with chiral biological targets, leading to differences in potency and selectivity compared to the (2S) enantiomer. nih.govnih.gov
Nature of the Acylated Group The size, shape, and electronic properties of the amine or alcohol that forms an amide or ester with the 2-chloropropanoyl moiety will significantly impact binding affinity and biological activity. nih.gov
Presence of the Chlorine Atom The chlorine atom can influence lipophilicity, metabolic stability, and direct interactions with the target protein, thereby modulating biological activity.

Enhancement of Biological Activity through Chlorination

The presence of a chlorine atom in a molecule can significantly enhance its biological activity. This can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form specific halogen bonds with biological targets. The chlorine atom can also block sites of metabolic degradation, increasing the compound's half-life in the body.

For example, in a study of combretastatin (B1194345) analogues, the substitution pattern on the A-ring, which could include chlorine, had an effect on the antiproliferative activity. nih.gov While this study does not directly involve (2R)-2-chloropropanoyl chloride, it illustrates the principle that halogenation can be a powerful strategy for optimizing the biological activity of a molecule. The introduction of the chloro group in derivatives of (2R)-2-chloropropanoyl chloride can therefore be a key feature in the design of new therapeutic agents.

Antimicrobial Investigations

Research into the antimicrobial properties of derivatives of (2R)-2-chloropropanoyl chloride is an emerging area of interest. While comprehensive data remains limited, preliminary studies on related compounds suggest a potential for antibacterial activity. The core structure, a reactive acyl chloride, allows for the synthesis of a diverse range of derivatives, such as amides and esters, by reacting it with various amines and alcohols. These modifications can significantly influence the biological activity of the resulting molecules.

Efficacy Against Bacterial Strains (e.g., E. coli)

Specific studies on the efficacy of (2R)-2-chloropropanoyl chloride derivatives against Escherichia coli are not extensively documented in publicly available scientific literature. However, broader research into chloroacetamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against Staphylococcus aureus and, to a lesser extent, E. coli nih.gov. The mechanism of action for such compounds is often attributed to their ability to alkylate essential biological macromolecules within the bacterial cell, leading to disruption of cellular processes and eventual cell death.

Further investigation is required to determine the specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of (2R)-2-chloropropanoyl chloride derivatives against various strains of E. coli, including multidrug-resistant isolates. Such data would be crucial for understanding their potential as antibacterial agents.

Interactive Data Table: Antimicrobial Activity of Related Chloro-Compounds

While specific data for (2R)-2-chloropropanoyl chloride derivatives is not available, the following table presents findings for related chloro-compound derivatives to illustrate the potential for antimicrobial efficacy.

Compound ClassBacterial StrainActivitySource
N-(substituted phenyl)-2-chloroacetamidesS. aureusEffective nih.gov
N-(substituted phenyl)-2-chloroacetamidesE. coliLess Effective nih.gov

Potential for New Antibiotic Development

The chemical reactivity of (2R)-2-chloropropanoyl chloride makes it a valuable scaffold for the development of new antibiotics. By introducing different functional groups, medicinal chemists can systematically alter the compound's properties, such as its solubility, stability, and target affinity. This approach, known as structure-activity relationship (SAR) studies, is fundamental in drug discovery.

The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The exploration of new chemical entities, such as derivatives of (2R)-2-chloropropanoyl chloride, represents a promising avenue for identifying next-generation antibacterial drugs. The chiral nature of (2R)-2-chloropropanoyl chloride may also play a significant role in its biological activity, potentially leading to stereospecific interactions with bacterial targets, which could enhance efficacy and reduce off-target effects.

Antiviral Activity Studies

Currently, there is a notable lack of published research specifically investigating the antiviral activity of (2R)-2-chloropropanoyl chloride derivatives. The field of antiviral research is vast, with studies often focusing on compounds that can interfere with specific stages of the viral life cycle, such as attachment, entry, replication, or release.

While some chlorine-containing compounds have demonstrated antiviral properties, it is not possible to extrapolate these findings directly to derivatives of (2R)-2-chloropropanoyl chloride without specific experimental evidence. Future research in this area would need to involve screening these derivatives against a panel of viruses to identify any potential antiviral activity. Such studies would typically determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to assess both the efficacy and safety of the compounds. The lack of data in this area highlights a significant gap in the current scientific literature.

Advanced Characterization and Analytical Methodologies for 2r 2 Chloropropanoyl Chloride and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of (2R)-2-Chloropropanoyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for verifying the structure of (2R)-2-Chloropropanoyl chloride by mapping the chemical environments of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy : The proton NMR spectrum of 2-chloropropanoyl chloride is expected to show two distinct signals. docbrown.info The methyl (CH₃) protons typically appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, being attached to an electronegative chlorine atom, resonates further downfield as a quartet due to coupling with the three methyl protons. docbrown.info The integration of these signals would correspond to a 3:1 proton ratio.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. nih.gov It is expected to show three signals corresponding to the methyl carbon, the chiral methine carbon, and the carbonyl carbon. The carbonyl carbon signal appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom. The methine carbon is also shifted downfield by the attached chlorine, while the methyl carbon appears furthest upfield. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for (2R)-2-Chloropropanoyl Chloride Predicted data based on spectral information for the racemic mixture and related compounds.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
¹H~1.7Doublet~7 Hz-CH₃
¹H~4.8Quartet~7 Hz-CH(Cl)-
¹³C~25N/AN/A-CH₃
¹³C~55N/AN/A-CH(Cl)-
¹³C~172N/AN/A-C(O)Cl

IR and MS analyses provide further structural confirmation by identifying functional groups and establishing the molecular mass and fragmentation behavior.

Infrared (IR) Spectroscopy : The IR spectrum of 2-chloropropanoyl chloride is characterized by a very strong absorption band in the region of 1780-1815 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride. nist.govchemicalbook.com Other significant peaks include C-H stretching vibrations from the alkyl group (around 2900-3000 cm⁻¹) and the C-Cl stretching vibration, which appears in the fingerprint region (typically 600-800 cm⁻¹). nist.govdocbrown.info

Table 2: Characteristic IR Absorption Bands for (2R)-2-Chloropropanoyl Chloride Data sourced from the NIST Chemistry WebBook for the racemic mixture. nist.gov

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000Medium-StrongC-H Stretch (Alkyl)
~1800Very StrongC=O Stretch (Acyl Chloride)
~1450MediumC-H Bend (Methyl)
~700-800StrongC-Cl Stretch

Mass Spectrometry (MS) : Mass spectrometry of 2-chloropropanoyl chloride reveals its molecular weight and provides structural clues through its fragmentation pattern. nist.gov The molecular ion peak [M]⁺ would appear as a cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info Therefore, peaks would be observed at m/z 126 and 128 for [C₃H₄³⁵Cl₂O]⁺ and [C₃H₄³⁵Cl³⁷ClO]⁺, respectively. nih.govnist.gov Common fragmentation pathways involve the loss of a chlorine radical to form the acylium ion [CH₃CH(Cl)CO]⁺ (m/z 91/93) and the subsequent loss of carbon monoxide to yield the [CH₃CHCl]⁺ fragment (m/z 63/65), which is often the base peak. nih.gov

Table 3: Major Mass Fragments of (2R)-2-Chloropropanoyl Chloride in MS Fragmentation data based on the NIST Mass Spectrum for the racemic mixture. nist.gov

m/zIsotopic PeaksRelative AbundancePossible Fragment Identity
126/128YesLow[C₃H₄Cl₂O]⁺ (Molecular Ion)
91/93YesMedium[C₃H₄ClO]⁺
63/65YesHigh (Base Peak)[C₂H₄Cl]⁺
43NoMedium[C₃H₇]⁺ or [C₂H₃O]⁺

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of (2R)-2-Chloropropanoyl chloride. Due to the high reactivity of the acyl chloride functional group, analysis often involves derivatization into a more stable compound, such as an ester or amide. analytice.comgoogle.com

Chiral Gas Chromatography (GC) is a highly effective technique for separating enantiomers and determining the optical purity of volatile compounds. gcms.cz For (2R)-2-Chloropropanoyl chloride, this analysis typically requires derivatization. For instance, reaction with an achiral alcohol (like ethanol) would produce the corresponding ethyl 2-chloropropionate enantiomers. These more stable esters can then be separated on a GC column coated with a chiral stationary phase (CSP), such as a derivatized cyclodextrin. patsnap.comjiangnan.edu.cn The relative area of the two enantiomer peaks allows for the precise calculation of the enantiomeric excess. A patent for the synthesis of D-(+)-2-ethyl chloropropionate specifies chiral GC analysis for determining an optical purity of 97.1%. patsnap.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations. nih.gov Chiral HPLC columns, packed with various types of CSPs (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptides), can effectively resolve enantiomers. sigmaaldrich.com Similar to GC, direct analysis of the highly reactive acyl chloride is challenging. Therefore, it is often converted to a suitable derivative (e.g., an amide by reacting with an amine like aniline (B41778) or benzylamine) that contains a chromophore, facilitating UV detection. bibliotekanauki.pl The choice of the mobile phase (normal-phase, reversed-phase, or polar ionic mode) and the specific CSP is critical for achieving optimal separation of the diastereomeric derivatives or the enantiomers directly. sigmaaldrich.com

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a classical and fundamental technique used to confirm the bulk stereochemical configuration of a chiral sample. wikipedia.org It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of the molecule's structure, concentration, the solvent used, and the light's wavelength.

For (2R)-2-Chloropropanoyl chloride, the specific rotation ([α]) is a key quality control parameter. While the R/S designation defines the absolute configuration at the stereocenter, the sign of optical rotation ((+) for dextrorotatory or (-) for levorotatory) is an experimentally determined property. wikipedia.org Published synthesis methods for D-(+)-2-chloropropionyl chloride, which corresponds to the (R)-enantiomer, report collecting fractions with an optical rotation between -4° and -5°. google.com This indicates that under the specified conditions, the (R)-enantiomer is levorotatory. It is important to note that its precursor, (R)-(+)-2-Chloropropionic acid, is dextrorotatory ([α]20/D +14°), demonstrating that chemical transformation can alter the sign of rotation without changing the absolute configuration at the chiral center. sigmaaldrich.com

Table 4: Reported Optical Rotation Values

CompoundConfigurationReported Optical Rotation ([α])ConditionsReference
2-Chloropropionyl chlorideD-(+) which is (R)-4° to -5°Neat, collected during distillation google.com
2-Chloropropionic acid(R)-(+)+14°Neat, 20°C, D-line sigmaaldrich.com

Computational and Theoretical Chemistry Studies of 2r 2 Chloropropanoyl Chloride

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving (2R)-2-chloropropanoyl chloride.

The analysis of reaction pathways using computational methods allows for the mapping of the energy landscape of a chemical transformation, identifying intermediates and the sequence of bond-breaking and bond-forming events. A notable example is the study of the dechlorination of 2-chloropropionyl chloride on a copper (100) surface. researchgate.netdntb.gov.ua

Experimental and computational studies have demonstrated that the dechlorination of 2-chloropropionyl chloride on a Cu(100) surface leads to the formation of methylketene (B14734522) and two chlorine atoms. researchgate.net DFT molecular dynamics simulations revealed that this reaction proceeds rapidly. researchgate.net The simulations also provide a detailed chronology of the bond cleavage events, indicating that the C-Cl bond at the chiral center (the C-H bond-adjacent chlorine) breaks before the C-Cl bond of the acyl chloride group. researchgate.net

Another significant reaction pathway for acyl chlorides is hydrolysis. In the case of (2R)-2-chloropropanoyl chloride, this would involve the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, leading to the formation of (R)-2-chloropropionic acid and hydrochloric acid. Computational studies can model the solvent effects on this reaction, showing how polar solvents can stabilize the transition state and influence the reaction rate.

Furthermore, in the presence of a chiral auxiliary like ethyl L-lactate and a base, (2R)-2-chloropropanoyl chloride can undergo esterification. bibliotekanauki.pl Computational modeling could be employed to analyze the diastereoselectivity of such reactions, helping to understand why one diastereomer is formed preferentially over the other.

The characterization of transition states is a cornerstone of mechanistic studies in computational chemistry. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction.

In the context of the dechlorination of 2-chloropropionyl chloride on a copper surface, static DFT calculations have been used to investigate the subsequent dimerization of the methylketene intermediate. researchgate.net These calculations have characterized the transition states for different dimerization pathways. The dimerization via the coupling of two C=C bonds of methylketene was found to have a significantly lower activation barrier than the pathway involving the coupling of a C=C bond with a C=O bond, as detailed in the table below. researchgate.net

Dimerization PathwayCalculated Activation Barrier (kJ mol⁻¹)
C=C + C=C coupling38.08 researchgate.net
C=C + C=O coupling69.05 researchgate.net

This computational finding explains the experimental observation that the primary product of methylketene dimerization is 2,4-dimethylcyclobutane-1,3-dione. researchgate.netdntb.gov.ua

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to model and predict the behavior of molecules. For a chiral molecule like (2R)-2-chloropropanoyl chloride, these methods can be particularly insightful.

Molecular modeling can be used to predict the reactivity of (2R)-2-chloropropanoyl chloride in various reactions. By calculating properties such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic or electrophilic attack. For (2R)-2-chloropropanoyl chloride, the carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles.

These models can also predict stereoselectivity. For instance, in reactions with other chiral molecules, computational models can calculate the energies of the different diastereomeric transition states to predict which diastereomer will be the major product. This is crucial in the synthesis of enantiomerically pure compounds.

While (2R)-2-chloropropanoyl chloride itself is a reactive building block, its derivatives can possess biological activity. Should such derivatives be developed, molecular docking would be a vital tool for understanding their mechanism of action at a molecular level. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. nih.govpharmacophorejournal.com

This technique involves:

Preparation of the Protein and Ligand: Obtaining or modeling the 3D structure of the target protein and the ligand (the derivative of (2R)-2-chloropropanoyl chloride).

Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of the ligand in the active site of the protein.

Analysis of Results: The best-scoring poses suggest the most likely binding mode and can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. pharmacophorejournal.com

For example, if a derivative of (2R)-2-chloropropanoyl chloride were found to have inhibitory activity against a particular enzyme, docking studies could elucidate how it fits into the enzyme's active site, providing a rationale for its activity and guiding the design of more potent inhibitors. While specific docking studies on derivatives of (2R)-2-chloropropanoyl chloride are not readily found in the literature, the methodology is widely applied in drug discovery for analogous compounds. pharmacophorejournal.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. kpfu.ruelsevier.com QSAR is a subfield of cheminformatics that aims to build mathematical models to predict the biological activity or other properties of compounds based on their chemical structure. elsevier.comnih.gov

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known activities (e.g., toxicity, enzyme inhibition) is compiled.

Descriptor Calculation: Numerical descriptors representing the chemical structure of each compound are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: A mathematical model is created that correlates the descriptors with the observed activity. Various machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, can be used for this purpose. nih.gov

Model Validation: The predictive power of the model is assessed using statistical methods.

For (2R)-2-chloropropanoyl chloride and its analogs, QSAR models could be developed to predict various properties. For example, a QSAR model could be built to predict the herbicidal activity of a series of related chloro-substituted compounds, or to predict their potential toxicity. Such models would allow for the virtual screening of new, unsynthesized derivatives, prioritizing those with the most promising predicted properties for synthesis and experimental testing. kpfu.ru This approach can significantly accelerate the process of developing new chemical entities with desired characteristics.

Analog Identification and Similarity Assessment

A primary analog to (2R)-2-chloropropanoyl chloride is its own racemate, 2-chloropropionyl chloride, which is a mixture of the (2R)- and (2S)-enantiomers. aip.orgresearchgate.net For many computational studies focusing on reactivity at the acyl chloride group, data from the racemate is highly relevant as the chirality at the adjacent carbon may have a minimal effect on certain properties.

Other significant analogs include compounds with slight modifications to the core structure. These can be grouped based on the modified part of the molecule. For instance, propionyl chloride, which lacks the chloro group at the second carbon, serves as a fundamental structural analog. aip.org Chloroacetyl chloride is another analog where the methyl group is replaced by a hydrogen atom. wikipedia.org The corresponding carboxylic acid, 2-chloropropionic acid, and its esters are also important analogs, as they share the same carbon backbone and chiral center. acs.org

The table below presents a selection of structural analogs of (2R)-2-chloropropanoyl chloride and highlights the key similarities and differences. This systematic comparison is foundational for building structure-activity relationships and for leveraging existing experimental and computational data to infer the properties of the target molecule.

Compound NameMolecular FormulaStructural Similarity to (2R)-2-chloropropanoyl chlorideKey Structural Difference
2-Chloropropionyl chlorideC₃H₄Cl₂ORacemic mixture containing the (2R)-enantiomerPresence of the (2S)-enantiomer
Propionyl chlorideC₃H₅ClOSame propanoyl chloride backboneLacks the chloro group at the C2 position
Chloroacetyl chlorideC₂H₂Cl₂OAcyl chloride with an alpha-chloro substituentLacks the methyl group at the C2 position
(S)-2-Chloropropionic acidC₃H₅ClO₂Same carbon chain and stereochemistryCarboxylic acid instead of acyl chloride
Methyl 2-chloropropionateC₄H₇ClO₂Ester derivative with the same core structureMethyl ester instead of acyl chloride

Prediction of Chemical Behavior based on Structural Descriptors

The chemical behavior of (2R)-2-chloropropanoyl chloride can be predicted through the analysis of its structural and electronic descriptors, often derived from computational chemistry methods like Density Functional Theory (DFT). aip.orgresearchgate.net These descriptors provide quantitative insights into the molecule's reactivity, stability, and potential reaction pathways.

A recent DFT study on the closely related 2-chloropropionyl chloride investigated its reaction on a copper surface. aip.orgresearchgate.net The calculations focused on the gauche conformer of the molecule as the most stable arrangement. aip.org This study provides valuable data that can be extrapolated to the (2R)-enantiomer. Key findings from such computational analyses include the prediction of bond cleavage tendencies and the identification of likely reaction intermediates. For example, the DFT molecular dynamics simulations showed that the dechlorination of 2-chloropropionyl chloride occurs readily, with the cleavage of the C-Cl bond at the chiral center preceding the cleavage of the C-Cl bond of the acyl chloride group. aip.orgresearchgate.net

The following table summarizes some of the key structural and computed descriptors for (2R)-2-chloropropanoyl chloride and provides an interpretation of how these descriptors predict its chemical behavior.

DescriptorValuePredicted Chemical Behavior
Molecular Weight126.97 g/mol Influences physical properties like boiling point and diffusion.
XLogP3-AA1.8Indicates moderate lipophilicity, suggesting solubility in organic solvents.
Topological Polar Surface Area17.1 ŲSuggests a relatively low polarity, consistent with an acyl chloride.
Heavy Atom Count6A simple molecular structure with limited conformational flexibility.
C-Cl Bond Dissociation Energy (Qualitative)Lower at C2 than at C1The C-Cl bond at the chiral center is predicted to be more susceptible to cleavage in certain reactions, such as on a metal surface. aip.orgresearchgate.net
Carbonyl Stretch Frequency (Calculated)~1800 cm⁻¹A high stretching frequency indicates a reactive carbonyl group, characteristic of acyl chlorides.

These computational predictions are instrumental in designing synthetic routes and understanding the mechanistic details of reactions involving (2R)-2-chloropropanoyl chloride. For instance, the predicted preferential cleavage of one C-Cl bond over the other is a critical piece of information for controlling the outcome of reactions where this molecule is used as a reactant. aip.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.